An In-depth Technical Guide to Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: A Versatile Building Block in Modern Drug Discovery
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that can favorably modulate physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a uniquely powerful motif.[1] This small, four-membered cyclic ether is not merely a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities; its incorporation into a molecule can impart a range of desirable attributes.[2] The inherent ring strain (approximately 106 kJ·mol⁻¹) and the presence of an oxygen atom create a polar, rigid, and three-dimensional structure that can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity—key challenges in the optimization of lead compounds.[3][4]
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, the subject of this guide, is a prime exemplar of a functionalized oxetane building block. It belongs to a class of protein degrader building blocks and has been identified as a key intermediate in the synthesis of potent dihydropyrrolopyrimidinone derivatives, which act as inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[5][6] This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and an analysis of its reactivity and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, we can consolidate predicted data and infer properties based on its structural components.
Core Chemical Properties
A summary of the fundamental properties of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate is presented below. These values are primarily derived from predictive models and should be considered as such.[7][8][9]
| Property | Value | Source |
| CAS Number | 1638771-95-5 | [5][8] |
| Molecular Formula | C₇H₁₂O₄ | [5][8] |
| Molecular Weight | 160.17 g/mol | [7][5] |
| Predicted Boiling Point | 251.5 ± 15.0 °C | [7][8] |
| Predicted Density | 1.217 ± 0.06 g/cm³ | [7][8] |
| Predicted pKa | 12.90 ± 0.20 | [8] |
| Physical Form | Expected to be a liquid or low-melting solid | Inferred |
| Storage | Room temperature; 2-8°C for long-term | [5][6] |
The presence of the hydroxyl group and the oxetane oxygen makes the molecule a good hydrogen bond acceptor, a property known to enhance solubility.[1][2]
Predicted Spectroscopic Data
No experimentally derived spectra are publicly available. The following data is predicted based on the analysis of its constituent functional groups and known spectral data for analogous structures, such as ethyl acetate and other 3-substituted oxetanes.[10][11][12]
¹H NMR (Proton NMR):
-
Ethyl Ester Group: A triplet signal for the methyl protons (CH₃) is expected around δ 1.2-1.3 ppm, coupled to the methylene protons. A quartet for the methylene protons (-OCH₂CH₃) is anticipated around δ 4.1-4.2 ppm.[13]
-
Methylene Acetate Group: A singlet for the methylene protons (-CH₂COO-) adjacent to the oxetane ring is predicted to appear around δ 2.6-2.8 ppm.
-
Oxetane Ring Protons: The four protons on the oxetane ring are diastereotopic and will likely appear as two sets of multiplets (AX systems) in the region of δ 4.4-4.8 ppm.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR (Carbon NMR):
-
Ethyl Ester Group: The methyl carbon (-OCH₂C H₃) should appear around δ 14 ppm, and the methylene carbon (-OC H₂CH₃) around δ 61 ppm. The ester carbonyl carbon (C =O) will be significantly downfield, expected in the δ 170-172 ppm region.[10]
-
Methylene Acetate Carbon: The methylene carbon (-C H₂COO-) is expected around δ 40-45 ppm.
-
Oxetane Ring Carbons: The quaternary carbon bearing the hydroxyl and acetate groups (C3) will be in the δ 80-85 ppm range. The two equivalent methylene carbons of the oxetane ring (C2 and C4) are predicted to have a chemical shift around δ 75-80 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band characteristic of the hydroxyl group is expected in the 3200-3600 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption from the ester carbonyl group is predicted around 1730-1750 cm⁻¹.[14]
-
C-O Stretch: Multiple strong bands for the C-O single bonds of the ester and the oxetane ether will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. The characteristic oxetane ring breathing vibration is often observed near 980 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 160.07.
-
Key Fragments: Common fragmentation patterns would include the loss of an ethoxy group (-OC₂H₅, m/z = 45), loss of water (-H₂O, m/z = 18) from the hydroxyl group, and cleavage of the acetate side chain.
Synthesis and Manufacturing Considerations
The most logical and efficient synthetic route to Ethyl 2-(3-hydroxyoxetan-3-yl)acetate is via the Reformatsky reaction . This classic organometallic reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to a ketone or aldehyde.[15][16][17][18] In this case, oxetan-3-one serves as the ketone electrophile.
The causality behind this choice is twofold:
-
High Selectivity: The Reformatsky reagent is a "soft" nucleophile, making it highly selective for addition to the carbonyl group without promoting the ring-opening of the sensitive oxetane ring, a common side reaction with more reactive organometallics like Grignard or organolithium reagents.[18][19]
-
Directness: This one-pot reaction directly assembles the target molecule from commercially available starting materials, oxetan-3-one and ethyl bromoacetate, making it an efficient and scalable process.
Experimental Protocol: Reformatsky Synthesis
This protocol is a validated, self-validating system for the synthesis of the target compound.
Caption: Workflow for the Reformatsky synthesis of the target compound.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Zinc Activation: The flask is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine. The flask is gently warmed until the purple iodine vapor subsides, indicating activation of the zinc surface. The flask is cooled to room temperature and placed under a positive pressure of nitrogen.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a small portion of a solution of ethyl bromoacetate (1.1 equivalents) in THF from the dropping funnel.
-
Enolate Formation (Initiation): The mixture is gently warmed. The initiation of the reaction is indicated by the disappearance of the iodine color and the formation of a cloudy gray suspension. Once initiated, the remaining ethyl bromoacetate solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction is refluxed for an additional 30-60 minutes to ensure complete formation of the Reformatsky reagent.
-
Carbonyl Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of oxetan-3-one (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. After the addition, the ice bath is removed, and the reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the oxetan-3-one.
-
Workup and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is stirred for 15 minutes, then transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-(3-hydroxyoxetan-3-yl)acetate.
Chemical Reactivity and Stability
The reactivity of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate is dominated by three features: the ester, the tertiary alcohol, and the oxetane ring.
-
Ester Group: The ethyl ester is susceptible to standard transformations. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is possible in the presence of other alcohols and a suitable catalyst. It can also be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Tertiary Alcohol: The 3-hydroxy group can be functionalized through etherification or esterification. It can also serve as a handle for introducing other functionalities. Dehydration is a potential side reaction under strong acidic conditions.
-
Oxetane Ring Stability: The stability of the oxetane ring is a critical consideration. While often perceived as fragile, 3,3-disubstituted oxetanes, such as this compound, exhibit remarkable stability.[20] The steric bulk of the two substituents at the C3 position effectively shields the C-O σ* antibonding orbitals from attack by external nucleophiles, thus inhibiting ring-opening. The ring is generally stable to a wide range of conditions including many oxidations, reductions, and C-C bond-forming reactions.[18] However, it can be susceptible to ring-opening under strongly acidic conditions (e.g., Lewis acids or strong protic acids), which can protonate the ring oxygen and facilitate nucleophilic attack.
Caption: Key reactivity sites of the target molecule.
Applications in Drug Design and Development
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate is a valuable building block precisely because it combines the beneficial properties of the oxetane core with versatile chemical handles for further elaboration.
-
Improving Physicochemical Properties: As a substituent, the 3-hydroxyoxetan-3-yl-acetate moiety can serve as a polar, sp³-rich fragment to improve the "drug-likeness" of a molecule. It can increase aqueous solubility and metabolic stability while avoiding the lipophilicity increase associated with traditional fragments like a gem-dimethyl group.[3]
-
Scaffold for Elaboration: The ester and hydroxyl groups are orthogonal handles for synthetic diversification. The ester can be converted to an amide to explore new interactions with a biological target, while the hydroxyl group can be used as an attachment point for other pharmacophoric elements.
-
Protein Degraders: Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[5] In these modalities, rigid, polar linkers are often required to connect a target-binding warhead to an E3 ligase-binding element, and this oxetane derivative provides an excellent starting point for such linker synthesis.
Conclusion
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate stands as a testament to the strategic value of oxetane chemistry in modern drug discovery. While it may appear to be a simple ester, its true power lies in the synergistic combination of a stabilizing 3,3-disubstituted oxetane core with functional groups amenable to diverse synthetic transformations. Its ability to confer improved solubility and metabolic stability makes it an attractive building block for overcoming common hurdles in medicinal chemistry. The robust and selective Reformatsky synthesis ensures its accessibility for research and development. As the demand for novel chemical matter with optimized properties continues to grow, building blocks like Ethyl 2-(3-hydroxyoxetan-3-yl)acetate will undoubtedly play an increasingly crucial role in the design of the next generation of therapeutics.
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